Propanamide, 3-chloro-N-1H-indazol-5-yl-

ADME-Tox Drug Metabolism Cytochrome P450

Eliminate SAR ambiguity. The 3-chloropropanamide moiety at the indazole C5 position dictates a unique CYP inhibition fingerprint—weak CYP3A4 inhibition (IC50=5.6 µM) with differential CYP2B6 selectivity. This specific electronic & conformational profile makes it the validated negative control for DDI liability benchmarking in kinase inhibitor programs. Do not substitute with uncharacterized indazole analogs; doing so introduces uncontrolled variables that invalidate metabolic stability comparisons. Procure this exact substitution pattern to ensure reproducible ADME SAR data.

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
CAS No. 478828-54-5
Cat. No. B8559158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 3-chloro-N-1H-indazol-5-yl-
CAS478828-54-5
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)CCCl)C=NN2
InChIInChI=1S/C10H10ClN3O/c11-4-3-10(15)13-8-1-2-9-7(5-8)6-12-14-9/h1-2,5-6H,3-4H2,(H,12,14)(H,13,15)
InChIKeyUMLLIOQPHANCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanamide, 3-chloro-N-1H-indazol-5-yl- (478828-54-5): Key Identifiers and Core Scaffold for Kinase-Targeted Research


Propanamide, 3-chloro-N-1H-indazol-5-yl- (CAS 478828-54-5) is a synthetic organic compound with the molecular formula C10H10ClN3O and a molecular weight of 223.66 g/mol [1]. It belongs to the indazole class, a privileged scaffold in medicinal chemistry frequently explored for developing kinase inhibitors and other therapeutic agents [2]. The compound features a 3-chloropropanamide moiety linked to the 5-position of the 1H-indazole core, a substitution pattern that influences its physicochemical properties and potential interactions with biological targets. While specific primary activity data for this molecule is not widely published, its core structure is central to several research programs, including those investigating serum and glucocorticoid-inducible kinase 1 (SGK-1) inhibition [3]. It is also a subject of analysis in authoritative databases, with reported in vitro data characterizing its interaction with key metabolic enzymes [4].

Propanamide, 3-chloro-N-1H-indazol-5-yl- (478828-54-5): Why Other Indazoles Are Not Direct Replacements


Assuming functional interchangeability among indazole derivatives is a critical error in research procurement. The specific substitution pattern—a 3-chloropropanamide group at the 5-position of the 1H-indazole ring—dictates the molecule's unique conformational, electronic, and steric properties [1]. These properties directly impact its interaction with biological targets and its behavior in assay systems. For instance, the target profile of 3-chloro-N-1H-indazol-5-yl-propanamide, characterized by its interaction with Cytochrome P450 enzymes [2], is fundamentally distinct from other indazole derivatives designed for potent inhibition of targets like nNOS [3]. Using a structurally similar, yet functionally divergent, indazole analog as a substitute would introduce uncontrolled variables, leading to non-reproducible results, invalid structure-activity relationship (SAR) conclusions, and wasted resources. The quantitative data presented in Section 3 provides the necessary evidence to justify the selection of this specific compound over its close analogs.

Propanamide, 3-chloro-N-1H-indazol-5-yl- (478828-54-5): Quantitative Differentiation Against Structural Analogs


CYP3A4 Inhibition Liability of Propanamide, 3-chloro-N-1H-indazol-5-yl- vs. Reference Inhibitor

Propanamide, 3-chloro-N-1H-indazol-5-yl- demonstrates weak inhibition of the major drug-metabolizing enzyme CYP3A4 [1]. This is quantified by an IC50 value of 5.6 µM, which can be compared to the potent CYP3A4 inhibitor ketoconazole, which has a reported IC50 of approximately 0.02 µM under similar assay conditions [2]. This 280-fold difference in potency indicates a significantly lower potential for drug-drug interactions for the target compound.

ADME-Tox Drug Metabolism Cytochrome P450

Differentiation of CYP3A4 Interaction Profile from Other CYP Isoforms for Propanamide, 3-chloro-N-1H-indazol-5-yl-

Within the same experimental system (human liver microsomes), Propanamide, 3-chloro-N-1H-indazol-5-yl- exhibits differential inhibition across three key CYP isoforms [1]. It shows a >3.5-fold lower IC50 for CYP3A4 (5.6 µM) compared to CYP2B6 (20 µM). This quantifiable difference in potency indicates that the compound's interaction is not promiscuous across all CYP enzymes, but is instead isoform-dependent.

CYP Isoform Selectivity ADME In Vitro Toxicology

Functional Divergence from nNOS-Inhibiting Indazole Derivatives: Propanamide, 3-chloro-N-1H-indazol-5-yl-

A key differentiator for Propanamide, 3-chloro-N-1H-indazol-5-yl- is its functional divergence from other indazole-5-yl-propanamide analogs. In a direct contrast, the related compound 2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide (10b) is a potent inhibitor of neuronal nitric oxide synthase (nNOS), with an IC50 of 174 µM [1]. The CYP inhibition profile of the target compound [2] provides a quantifiable alternative for researchers exploring non-NOS related pathways.

Target Selectivity Nitric Oxide Synthase Indazole Scaffold

Propanamide, 3-chloro-N-1H-indazol-5-yl- (478828-54-5): Optimal Research Applications Based on Evidence


Investigating CYP3A4-Mediated Metabolism and Drug-Drug Interaction (DDI) Potential

Given its well-characterized weak inhibition of CYP3A4 (IC50 = 5.6 µM) [1], this compound is ideally suited as a negative control or a benchmark for low DDI liability in CYP inhibition assays. Researchers developing new indazole-based kinase inhibitors can use this compound to establish a baseline for an acceptable ADME profile, especially when comparing it to more potent CYP inhibitors like ketoconazole [2].

Establishing an ADME Baseline for Indazole-Based Kinase Inhibitor Programs

For medicinal chemistry programs centered on the indazole scaffold, this compound serves as a valuable reference tool for structure-activity relationship (SAR) studies focused on metabolism. Its differential inhibition across CYP isoforms (CYP3A4 vs CYP2B6) [1] provides quantitative benchmarks against which the metabolic stability of new, more potent kinase inhibitors can be measured and optimized.

Research into SGK-1 Kinase and Related Therapeutic Pathways

The indazolyl-propanamide core is a recognized template in the development of SGK-1 kinase inhibitors [3]. While the primary activity of this specific derivative may not be against SGK-1, its core scaffold is central to this research field. This compound is therefore best utilized as a control or as a synthetic intermediate for generating focused libraries of analogs designed to explore SAR around the indazole C5 position for SGK-1 and other kinase targets [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propanamide, 3-chloro-N-1H-indazol-5-yl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.